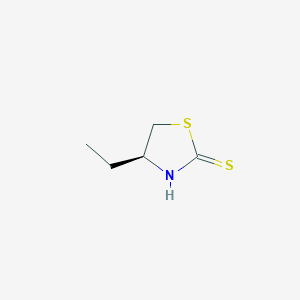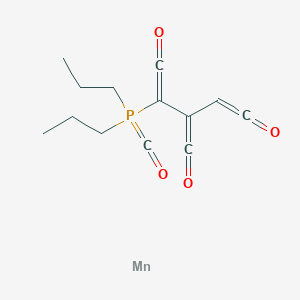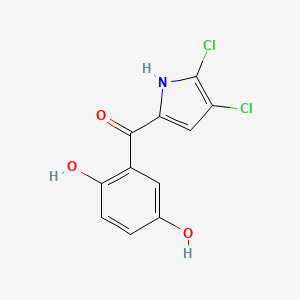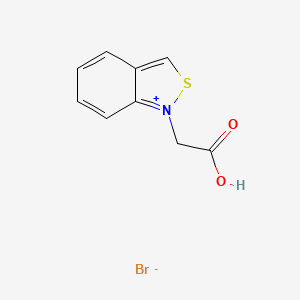![molecular formula C13H22O2 B14651495 {Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane CAS No. 53188-60-6](/img/structure/B14651495.png)
{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane is an organic compound that features a cyclohexane ring substituted with bis(prop-2-en-1-yl)oxy groups. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with distinguishing chemical properties. Cycloalkanes are known for their stability and are commonly used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane typically involves the reaction of cyclohexane derivatives with prop-2-en-1-yl groups under specific conditions. One common method is the alkylation of cyclohexane with prop-2-en-1-yl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding alkanes.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the prop-2-en-1-yl groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated derivatives, nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Substituted cyclohexane derivatives
Scientific Research Applications
{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
Methylcyclohexane: A cyclohexane derivative with a single methyl group.
Ethylcyclohexane: A cyclohexane derivative with a single ethyl group.
Uniqueness
{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane is unique due to its bis(prop-2-en-1-yl)oxy substitution, which imparts distinct chemical properties and reactivity compared to simpler cyclohexane derivatives. This makes it valuable in specific synthetic and industrial applications where these properties are advantageous.
Properties
CAS No. |
53188-60-6 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
bis(prop-2-enoxy)methylcyclohexane |
InChI |
InChI=1S/C13H22O2/c1-3-10-14-13(15-11-4-2)12-8-6-5-7-9-12/h3-4,12-13H,1-2,5-11H2 |
InChI Key |
CEBGZKNDWIRBOW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(C1CCCCC1)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)

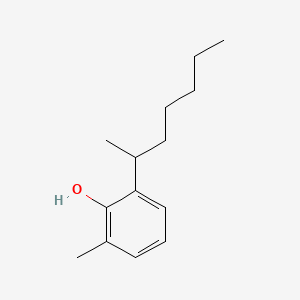
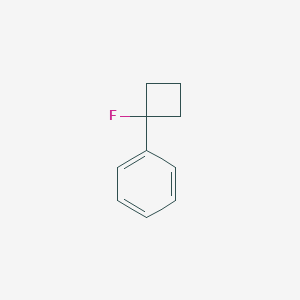

![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
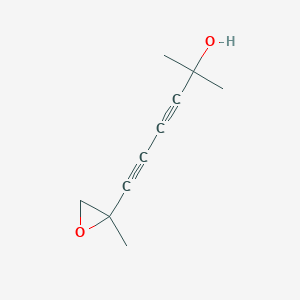
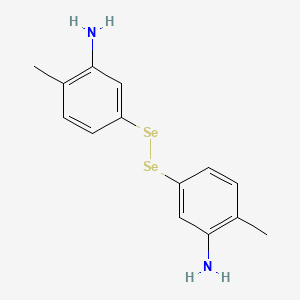
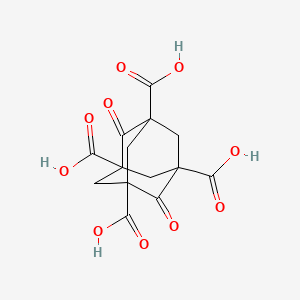
![[(Trimethylsilyl)oxy]methanetricarbonitrile](/img/structure/B14651481.png)
